5-Isobutylbarbituric acid 5-Isobutylbarbituric acid
Brand Name: Vulcanchem
CAS No.: 42846-91-3
VCID: VC3895855
InChI: InChI=1S/C8H12N2O3/c1-4(2)3-5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13)
SMILES: CC(C)CC1C(=O)NC(=O)NC1=O
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol

5-Isobutylbarbituric acid

CAS No.: 42846-91-3

Cat. No.: VC3895855

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

5-Isobutylbarbituric acid - 42846-91-3

Specification

CAS No. 42846-91-3
Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
IUPAC Name 5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C8H12N2O3/c1-4(2)3-5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13)
Standard InChI Key CZERPPISCPPWRA-UHFFFAOYSA-N
SMILES CC(C)CC1C(=O)NC(=O)NC1=O
Canonical SMILES CC(C)CC1C(=O)NC(=O)NC1=O

Introduction

Chemical Identity and Structural Features

Core Structure and Nomenclature

Barbituric acid derivatives are defined by a pyrimidine-2,4,6(1H,3H,5H)-trione core. The substitution pattern at the 5-position determines their pharmacological activity. In the case of 5-isobutylbarbituric acid derivatives, the isobutyl group (-CH2CH(CH2)2) occupies one or both 5-positions. For example:

  • Butalbital: 5-allyl-5-isobutylbarbituric acid (C11H16N2O3) .

  • 5-Isobutyl-5-(2,3-dihydroxypropyl)barbituric acid: A metabolite with additional hydroxyl groups (C11H18N2O5) .

The stereochemistry of these compounds is typically achiral due to symmetrical substitution patterns, though metabolites may exhibit optical activity .

Table 1: Key Chemical Properties

PropertyButalbital 5-Isobutyl-5-(2,3-dihydroxypropyl) Derivative
Molecular FormulaC11H16N2O3C11H18N2O5
Molecular Weight224.2563 g/mol258.271 g/mol
SMILESCC(C)CC1(CC=C)C(=O)NC(=O)NC1=OCC(C)CC1(CC(O)CO)C(=O)NC(=O)NC1=O
InChI KeyUZVHFVZFNXBMQJ-UHFFFAOYSA-NPNGVJCHFMKMWDC-UHFFFAOYSA-N

Synthesis and Manufacturing

Historical Synthesis Methods

The synthesis of 5,5-disubstituted barbituric acids, including isobutyl derivatives, often involves condensation reactions. A landmark patent (US2786057A) details the preparation of 5-isobutyl-5-(2-ethoxyallyl)barbituric acid via the following steps :

  • Alkylation: Reacting mono-isobutyl barbituric acid with 2-ethoxyallyl chloride in the presence of sodium hydroxide and copper sulfate.

  • Purification: Sequential recrystallization from ethyl acetate, benzene, and diethyl ether yields the pure compound (m.p. 176–177°C) .

This method highlights the role of alkoxyallyl halides in introducing functional groups at the 5-position.

Modern Approaches

Contemporary synthesis prioritizes efficiency and scalability. For butalbital, the process involves:

  • Malonic Ester Condensation: Reacting diethyl isobutylmalonate with urea under alkaline conditions.

  • Allylation: Introducing the allyl group via nucleophilic substitution .

Pharmacokinetics and Metabolism

Absorption and Distribution

Butalbital is rapidly absorbed orally, with a Cmax of 1 μg/mL achieved within 1–2 hours post-administration . Its unbound fraction in plasma is approximately 55%, enabling widespread tissue distribution, including placental and breast milk transfer .

Table 2: Pharmacokinetic Parameters of Butalbital

ParameterValueConditions
T<sub>1/2</sub>35 hoursSingle 50 mg dose with acetaminophen
F<sub>unbound</sub>55%Healthy adults
C<sub>max</sub>26.9 μg/mL2 g dose in unhealthy females

Metabolic Pathways

Butalbital undergoes hepatic metabolism primarily via:

  • Oxidation: CYP3A4-mediated conversion to 5-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid .

  • Conjugation: Glucuronidation of hydroxylated metabolites for renal excretion .

Therapeutic Applications and Clinical Use

Butalbital in Analgesic Formulations

Butalbital is a key component of Fioricet with Codeine, a combination product indicated for tension-type headaches. Its mechanism involves:

  • GABA<sub>A</sub> Receptor Modulation: Prolonging chloride channel opening, enhancing inhibitory neurotransmission in the thalamus .

  • Synergistic Effects: Caffeine and acetaminophen augment analgesia, while codeine provides opioid-mediated pain relief .

Efficacy and Limitations

Regulatory and Industrial Perspectives

Approval Status

Butalbital-containing products like Fioricet with Codeine were approved in 1992, with stringent regulations due to abuse potential .

Patent Landscape

The synthesis of 5-isobutyl barbiturates remains protected under patents such as US2786057A, emphasizing industrial interest in novel derivatives .

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